Cyclobutenecarbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutenecarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclobutylamine with cyanogen bromide under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclobutanone oxime, followed by dehydration to form the nitrile. This process is optimized for high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Cyclobutenecarbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclobutanecarboxylic acid.
Reduction: Reduction of the nitrile group can yield cyclobutylamine.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Cyclobutanecarboxylic acid.
Reduction: Cyclobutylamine.
Substitution: Various substituted cyclobutane derivatives depending on the reagent used.
Scientific Research Applications
Cyclobutenecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclobutane derivatives.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclobutenecarbonitrile involves its interaction with various molecular targets. The cyano group is highly reactive and can participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of new compounds with diverse biological and chemical properties .
Comparison with Similar Compounds
Cyclobutenecarbonitrile can be compared with other nitrile derivatives such as:
Cyclopentanecarbonitrile: Similar structure but with a five-membered ring.
Cyclohexanecarbonitrile: Contains a six-membered ring, leading to different chemical properties.
Cyclopropanecarbonitrile: Smaller three-membered ring, resulting in higher ring strain and reactivity.
This compound is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to its analogs.
Properties
Molecular Formula |
C5H5N |
---|---|
Molecular Weight |
79.10 g/mol |
IUPAC Name |
cyclobutene-1-carbonitrile |
InChI |
InChI=1S/C5H5N/c6-4-5-2-1-3-5/h2H,1,3H2 |
InChI Key |
XKONTJWLWIJHHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C1)C#N |
Origin of Product |
United States |
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